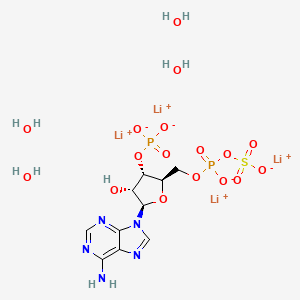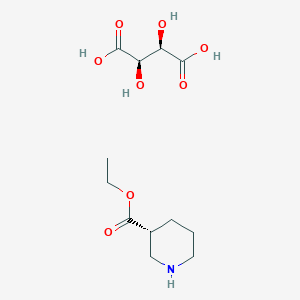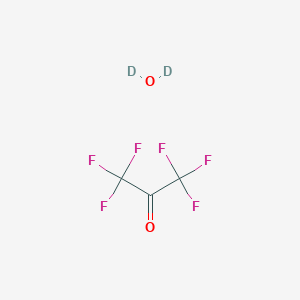
Adenosine 3-phosphate 5-phosphosulfatelithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 3-phosphate 5-phosphosulfatelithium is a biologically significant compound known for its role as a universal sulfonate donor in various biochemical processes. It is commonly used in the sulfation of glycans and other biological molecules. The compound is a lithium salt hydrate form of adenosine 3-phosphate 5-phosphosulfate, which is also referred to as active sulfate .
Mechanism of Action
Target of Action
Adenosine 3-phosphate 5-phosphosulfatelithium, also known as PAPS, primarily targets sulfotransferases (STs) . Sulfotransferases are enzymes that transfer a sulfonate group from PAPS to other molecules, a process known as sulfonation .
Mode of Action
PAPS acts as a universal sulfonate donor for in vivo sulfonation by sulfotransferases . It interacts with its targets, the sulfotransferases, by donating a sulfonate group to these enzymes . This interaction results in the sulfonation of various molecules, including glycans .
Biochemical Pathways
The primary biochemical pathway affected by PAPS is the sulfonation pathway . In this pathway, PAPS donates a sulfonate group to various molecules, including glycans, through the action of sulfotransferases . The sulfonation of these molecules can have various downstream effects, depending on the specific molecule being sulfonated .
Pharmacokinetics
It is known that paps is produced by the action of paps synthase in the cytoplasm and nucleus in animal cells . It is also found in the cytoplasm and plastids of plant cells .
Result of Action
The primary result of PAPS’s action is the sulfonation of various molecules , including glycans . This sulfonation can have various molecular and cellular effects, depending on the specific molecule being sulfonated .
Action Environment
The action, efficacy, and stability of PAPS can be influenced by various environmental factors. It is known, though, that PAPS is used for the sulfation of glycans and is also useful to study the distribution and function of its biological transporter(s) .
Biochemical Analysis
Biochemical Properties
Adenosine 3-phosphate 5-phosphosulfatelithium is used as a universal sulfonate donor for in vivo sulfonation by sulfotransferases . It is used for the sulfation of glycans . It is also useful to study the distribution and function of its biological transporter .
Cellular Effects
The cellular effects of this compound are primarily related to its role in sulfonation reactions. As a universal sulfonate donor, it plays a crucial role in the sulfation of glycans, which is a key process in various biological functions .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a sulfate donor in sulfotransferase reactions . It is synthesized biologically via the phosphorylation of adenosine 5′-phosphosulfate (APS), an intermediary metabolite .
Temporal Effects in Laboratory Settings
This compound is known to decompose rapidly when exposed to room temperature, with up to 17% per day at 37 °C . Therefore, it is usually shipped on dry ice to minimize decomposition in transit .
Metabolic Pathways
This compound is involved in the reduction of sulfate to sulfite, a process carried out by sulfate-reducing bacteria . In these organisms, sulfate serves as an electron acceptor .
Transport and Distribution
This compound is transported from the cytosol into the lumen of the Golgi apparatus by PAPS transporters (PAPSTs), which are localized in the Golgi membrane .
Subcellular Localization
The subcellular localization of this compound is primarily in the Golgi apparatus, where it is transported by PAPS transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine 3-phosphate 5-phosphosulfatelithium can be synthesized through a series of enzymatic reactions. The synthesis involves the conversion of adenosine triphosphate (ATP) and inorganic sulfate to adenosine 5-phosphosulfate (APS) and pyrophosphate, catalyzed by ATP-sulfurylase in the presence of magnesium. Subsequently, APS and additional ATP are converted to adenosine 3-phosphate 5-phosphosulfate and adenosine diphosphate (ADP), catalyzed by APS-kinase in the presence of magnesium .
Industrial Production Methods: Industrial production of this compound typically involves chemical synthesis or enzyme-catalyzed reactions. The compound is produced in a controlled environment to ensure high purity and stability. It is often shipped on dry ice to minimize decomposition during transit .
Chemical Reactions Analysis
Types of Reactions: Adenosine 3-phosphate 5-phosphosulfatelithium primarily undergoes sulfonation reactions. It acts as a sulfonate donor in the presence of sulfotransferases, transferring the sulfonate group to various substrates such as phenols, steroids, and amines .
Common Reagents and Conditions: The common reagents used in these reactions include sulfotransferases and substrates like glycans. The reactions typically occur in the lumen of the Golgi apparatus or in vitro under controlled conditions .
Major Products Formed: The major products formed from these reactions are sulfated glycans and other sulfated biological molecules. These products play crucial roles in various biological processes, including cell signaling and protein function .
Scientific Research Applications
Adenosine 3-phosphate 5-phosphosulfatelithium has a wide range of scientific research applications:
Chemistry: It is used as a universal sulfonate donor in the synthesis of sulfated compounds.
Biology: The compound is essential for studying the distribution and function of biological transporters and sulfotransferases.
Medicine: It is used in research related to drug metabolism and the development of therapeutic agents targeting sulfation pathways.
Industry: The compound is utilized in the production of sulfated polysaccharides and other industrially relevant sulfated compounds
Comparison with Similar Compounds
- Adenosine 5-phosphosulfate
- Adenosine 3-phosphate 5-phosphosulfate triethylammonium salt
- Adenosine 3,5-diphosphate
Comparison: Adenosine 3-phosphate 5-phosphosulfatelithium is unique due to its lithium salt form, which enhances its stability and solubility. Compared to adenosine 5-phosphosulfate, it has an additional phosphate group, making it a more versatile sulfonate donor. The triethylammonium salt form is another variant used in specific applications, but the lithium salt form is preferred for its higher stability .
Properties
CAS No. |
109434-21-1 |
|---|---|
Molecular Formula |
C10H13Li4N5O14P2S |
Molecular Weight |
549.1 g/mol |
IUPAC Name |
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;hydrate |
InChI |
InChI=1S/C10H15N5O13P2S.4Li.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;;;;;/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);;;;;1H2/q;4*+1;/p-4/t4-,6-,7-,10-;;;;;/m1...../s1 |
InChI Key |
UGODCLHJOJPPHP-AZGWGOJFSA-J |
SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O.O.O.O |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)

